molecular formula C8H10N3O2P B14701330 Ethyl phenylphosphonazidate CAS No. 20590-06-1

Ethyl phenylphosphonazidate

Cat. No.: B14701330
CAS No.: 20590-06-1
M. Wt: 211.16 g/mol
InChI Key: WJOMFJXHJWDKNM-UHFFFAOYSA-N
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Description

Ethyl phenylphosphonazidate is an organophosphorus compound characterized by the presence of an ethyl group, a phenyl group, and a phosphonazidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenylphosphonazidate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with sodium azide, followed by the addition of ethanol. The reaction typically proceeds under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The overall reaction can be summarized as follows:

PhP(O)Cl2+NaN3+EtOHPhP(O)(N3)(OEt)+NaCl+HCl\text{PhP(O)Cl}_2 + \text{NaN}_3 + \text{EtOH} \rightarrow \text{PhP(O)(N}_3\text{)(OEt)} + \text{NaCl} + \text{HCl} PhP(O)Cl2​+NaN3​+EtOH→PhP(O)(N3​)(OEt)+NaCl+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl phenylphosphonazidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ethyl phenylphosphonic acid.

    Reduction: Formation of ethyl phenylphosphonamine.

    Substitution: Formation of various substituted phosphonates or phosphonamides.

Scientific Research Applications

Ethyl phenylphosphonazidate has several applications in scientific research:

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.

    Medicine: Explored for its potential as a prodrug, where the azide group can be converted to an active amine in vivo.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl phenylphosphonazidate involves its ability to undergo chemical transformations that release reactive intermediates. For example, the azide group can be converted to a nitrene, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformation.

Comparison with Similar Compounds

    Ethyl phenylphosphinate: Similar structure but lacks the azide group.

    Phenylphosphonic acid: Contains a phosphonic acid group instead of the phosphonazidate group.

    Ethyl phosphonazidate: Lacks the phenyl group.

Uniqueness: Ethyl phenylphosphonazidate is unique due to the presence of both an ethyl group and a phenyl group attached to the phosphonazidate moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

20590-06-1

Molecular Formula

C8H10N3O2P

Molecular Weight

211.16 g/mol

IUPAC Name

[azido(ethoxy)phosphoryl]benzene

InChI

InChI=1S/C8H10N3O2P/c1-2-13-14(12,11-10-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

WJOMFJXHJWDKNM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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